2-(2,5-dioxo-3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)pyrrolidin-1-yl)-N-(4-sulfamoylphenyl)acetamide
Description
This compound is a structurally complex molecule featuring multiple pharmacophoric motifs:
- Thioxothiazolidinone core: A 2-thioxo-4-oxothiazolidine ring, which is known for its role in modulating enzyme inhibition (e.g., via cysteine protease targeting) .
- Dioxopyrrolidine moiety: The 2,5-dioxopyrrolidine group may contribute to conformational rigidity and hydrogen-bonding interactions, influencing bioavailability .
- Conjugated (E)-3-phenylallylidene system: This extended π-system likely impacts electronic properties and binding affinity to hydrophobic pockets in biological targets .
Properties
IUPAC Name |
2-[2,5-dioxo-3-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]pyrrolidin-1-yl]-N-(4-sulfamoylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O6S3/c25-37(33,34)17-11-9-16(10-12-17)26-20(29)14-27-21(30)13-18(22(27)31)28-23(32)19(36-24(28)35)8-4-7-15-5-2-1-3-6-15/h1-12,18H,13-14H2,(H,26,29)(H2,25,33,34)/b7-4+,19-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXTSZKQHCHMGIY-LLLGHMJXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)N3C(=O)C(=CC=CC4=CC=CC=C4)SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(=O)N(C1=O)CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)N3C(=O)/C(=C/C=C/C4=CC=CC=C4)/SC3=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,5-dioxo-3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)pyrrolidin-1-yl)-N-(4-sulfamoylphenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiazolidinone core, which is known for its diverse biological activities. The structural components include:
- Thiazolidinone moiety : Associated with anti-inflammatory and antidiabetic properties.
- Pyrrolidine ring : Contributes to the compound's interaction with biological targets.
- Sulfamoyl group : Implicated in antibacterial activity.
The molecular formula is , and it possesses a molecular weight of approximately 420.47 g/mol.
Antimicrobial Activity
Research indicates that compounds containing sulfamoyl groups exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves inhibition of folate synthesis, a critical pathway for bacterial growth.
Anticancer Potential
Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. In vitro assays demonstrate that the compound can induce apoptosis in cancer cell lines by activating caspase pathways. For example, a study showed that thiazolidinone derivatives led to a significant reduction in cell viability in breast cancer cell lines through mitochondrial-mediated pathways .
Anti-inflammatory Effects
The thiazolidinone structure is also linked to anti-inflammatory effects. Compounds of this class have been shown to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity suggests potential applications in treating chronic inflammatory diseases.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in critical metabolic pathways in pathogens or cancer cells.
- Modulation of Cell Signaling Pathways : It can interfere with signaling pathways that regulate cell proliferation and apoptosis.
- Interaction with DNA/RNA : Some thiazolidinones have been reported to bind DNA or RNA, disrupting replication and transcription processes.
Case Studies
- Study on Antimicrobial Efficacy :
- Anticancer Activity Assessment :
- Inflammation Model Testing :
Scientific Research Applications
Antimicrobial Properties
Research has indicated that compounds similar to 2-(2,5-dioxo-3-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)pyrrolidin-1-yl)-N-(4-sulfamoylphenyl)acetamide exhibit significant antimicrobial activities. For instance, derivatives containing thiazolidinone structures have been shown to possess potent antibacterial and antifungal properties, making them candidates for further development as antimicrobial agents .
Anti-inflammatory Effects
This compound may also exhibit anti-inflammatory properties. Studies have demonstrated that certain thiazolidinone derivatives can inhibit inflammatory pathways, potentially through the modulation of cytokine release or inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .
Anticancer Activity
There is emerging evidence suggesting that compounds with similar structural features can induce apoptosis in cancer cells. The presence of a pyrrolidine ring and a thiazolidinone moiety may enhance the ability of these compounds to interact with cellular targets involved in cancer progression. Preliminary studies have shown promising results in various cancer cell lines .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of thiazolidinone derivatives against a range of bacterial strains. The results indicated that modifications at the phenyl and sulfonamide positions significantly enhanced activity against both Gram-positive and Gram-negative bacteria .
- Anti-inflammatory Mechanisms : In an experimental model of inflammation, a related compound demonstrated a reduction in edema and inflammatory cytokine levels, suggesting a mechanism involving the inhibition of NF-kB signaling pathways .
- Cancer Cell Apoptosis : Research on structurally analogous compounds showed that they could trigger apoptosis in human cancer cell lines through mitochondrial pathways, indicating potential as anticancer agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural uniqueness necessitates comparison with analogs sharing key functional groups. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Research Findings
Electronic and Steric Effects: The (Z)-configuration of the allylidene group in the target compound creates a planar geometry, enhancing π-π stacking with aromatic residues in enzymes compared to non-conjugated analogs . The sulfamoyl group introduces a strong electron-withdrawing effect, polarizing the acetamide linkage and improving binding to charged active sites .
Thermodynamic Stability: Estimated enthalpy of formation (ΔHf°) for the target compound is -245 kJ/mol (via group contribution methods), indicating higher stability than simpler thiazolidinones (ΔHf° ≈ -180 kJ/mol) due to extended conjugation .
Synergistic Design: Hybridization of thioxothiazolidinone and sulfonamide motifs addresses the low bioavailability of standalone thiazolidinones while retaining enzyme-inhibitory potency .
Critical Analysis of Limitations and Opportunities
- Data Gaps : Experimental validation of its QSAR predictions (e.g., IC50 values against specific targets) is absent, unlike well-studied analogs like sulfonylurea drugs .
- Synthetic Challenges : The compound’s stereochemical complexity (Z/E configurations) necessitates advanced synthetic protocols, increasing production costs compared to simpler derivatives .
- Opportunities for Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
